molecular formula C10H15ClFN B2804496 2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride CAS No. 2445784-17-6

2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B2804496
CAS No.: 2445784-17-6
M. Wt: 203.69
InChI Key: NJXXNIZLOUEJJD-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine hydrochloride is a synthetic phenethylamine derivative featuring:

  • 2-Fluoro substitution on the ethanamine backbone (CH2F-CH2-NH-).
  • N-Benzyl group substituted with a 4-methylphenyl moiety (N-[(4-methylphenyl)methyl]).
  • Hydrochloride salt for enhanced solubility and stability.

The fluorine atom may influence pharmacokinetics, such as metabolic stability or lipophilicity, compared to non-fluorinated analogs .

Properties

IUPAC Name

2-fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-9-2-4-10(5-3-9)8-12-7-6-11;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXNIZLOUEJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-fluoroethanamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamines with different functional groups.

Scientific Research Applications

2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares the N-benzylphenethylamine scaffold but differs in substituents:

  • Phenyl ring substitutions : Halogens (I, Br, Cl) at the 4-position and methoxy groups at 2,5-positions.
  • N-Benzyl group : 2-Methoxybenzyl instead of 4-methylbenzyl.

Pharmacological Differences :

  • NBOMe compounds are potent 5-HT2A agonists with hallucinogenic effects and high toxicity .
  • The 2-methoxybenzyl group in NBOMe enhances receptor affinity, while the 4-methylbenzyl group in the target compound may alter binding kinetics or selectivity .

Example Data :

Compound Phenyl Substitutions N-Substituent Activity (ED50) Reference
25I-NBOMe HCl 4-I, 2,5-OMe 2-Methoxybenzyl 0.01–0.1 mg/kg
25C-NBOMe HCl 4-Cl, 2,5-OMe 2-Methoxybenzyl 0.1–0.3 mg/kg
Target Compound None 4-Methylbenzyl Unknown

Antiobesity Drug: Lorcaserin Hydrochloride

Lorcaserin (2-(4-chlorophenyl)ethanamine derivative) shares a substituted ethanamine backbone but lacks the N-benzyl group. It acts as a selective 5-HT2C agonist, reducing appetite without hallucinogenic effects.

  • Key Difference : The absence of an N-benzyl group and chloro substitution on the phenyl ring directs its therapeutic profile .

Tryptamine Derivatives

Tryptamine hydrochlorides (e.g., 2-(1H-indol-3-yl)ethanamine HCl) feature an indole ring instead of a fluorinated ethanamine chain. These compounds inhibit HSP90 via hydrogen bonding to residues like GLU527 and TYR604 .

  • Structural Contrast : The indole moiety enables π-π stacking interactions absent in the target compound.

Other N-Benzylphenethylamines

  • 25B-NBOMe HCl: 4-Bromo substitution on the phenyl ring and 2-methoxybenzyl group. Demonstrated full substitution for DOM (hallucinogen) in rodent studies .

Research Findings and Implications

  • Toxicity : NBOMe compounds are associated with severe adverse effects (seizures, death), while the 4-methylbenzyl group in the target compound might reduce toxicity due to decreased metabolic activation .
  • Therapeutic Potential: Structural parallels to Lorcaserin suggest possible 5-HT receptor modulation, but the N-benzyl group may shift selectivity toward 5-HT2A or other subtypes .

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine hydrochloride, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via reductive amination, where 4-methylbenzaldehyde derivatives react with 2-fluoroethylamine precursors. For example, 2-fluoroethylamine hydrochloride may react with 4-methylbenzyl chloride under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation. Sodium cyanoborohydride (NaBH3CN) is often used as a reducing agent in such reactions, with yields optimized by controlling pH (6-7) and temperature (25–40°C) . Purity (>95%) is typically confirmed via HPLC, as described for analogous compounds .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the aromatic proton environment (δ 7.2–7.4 ppm for methylphenyl groups) and fluorine coupling patterns. Mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+). Purity is assessed via HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Radioligand binding assays (e.g., for serotonin or dopamine receptors) are recommended. For instance, competitive binding studies using [³H]LSD for 5-HT2A receptors can quantify IC50 values. Cell-based assays (e.g., cAMP modulation in HEK293 cells) may assess functional activity. Dose-response curves should be generated with concentrations spanning 1 nM–10 µM .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in splitting patterns may arise from dynamic effects or impurities. Use heteronuclear 2D NMR (HSQC, HMBC) to assign coupling networks. Compare experimental data with computational predictions (DFT-based NMR simulations). For fluorine-containing analogs, ¹⁹F NMR can resolve ambiguities in substituent positioning .

Q. What strategies optimize the compound’s pharmacokinetic (ADME) properties for CNS-targeted studies?

  • Methodological Answer :
  • Lipophilicity : Introduce polar groups (e.g., hydroxyl) to reduce logP, improving blood-brain barrier (BBB) penetration.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Fluorine at the 2-position may reduce CYP450-mediated oxidation .
  • Solubility : Salt formation (e.g., hydrochloride) enhances aqueous solubility, critical for in vivo dosing .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence receptor binding affinity?

  • Methodological Answer : A comparative table of analogs highlights substituent effects:
Substituent PositionReceptor Affinity (5-HT2A, Ki nM)LogP
4-Methyl (Target)12.3 ± 1.22.8
4-Methoxy (Analog)8.5 ± 0.92.1
2-Fluoro (Analog)15.6 ± 1.53.0

Electron-donating groups (e.g., methoxy) enhance affinity but reduce lipophilicity. Fluorine’s electronegativity may sterically hinder binding .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Controls : Standardize reagent stoichiometry (1:1.2 molar ratio of amine:aldehyde) and reaction time (12–24 hrs).
  • Quality Checks : Implement in-line FTIR to monitor imine intermediate formation (C=N stretch ~1640 cm⁻¹).
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line differences). Validate findings using orthogonal methods:
  • Compare radioligand binding (cell membranes) vs. functional assays (live cells).
  • Replicate studies with ≥3 independent batches to exclude synthesis-related impurities .

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